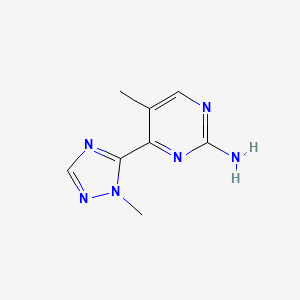

5-methyl-4-(1-methyl-1H-1,2,4-triazol-5-yl)-2-pyrimidinamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Methyl-4-(1-methyl-1H-1,2,4-triazol-5-yl)-2-pyrimidinamine is a heterocyclic aromatic organic compound It contains a pyrimidinamine ring substituted with a methyl group and a 1-methyl-1H-1,2,4-triazol-5-yl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-4-(1-methyl-1H-1,2,4-triazol-5-yl)-2-pyrimidinamine typically involves the following steps:

Formation of the Pyrimidinamine Core: The pyrimidinamine core can be synthesized through a condensation reaction between an appropriate amine and a β-diketone.

Introduction of the Methyl Group: The methyl group can be introduced via a methylation reaction using methyl iodide or dimethyl sulfate.

Attachment of the Triazole Ring: The triazole ring can be introduced through a cyclization reaction involving hydrazine and a suitable aldehyde or ketone.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry to improve efficiency and scalability. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve high yields and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 5-Methyl-4-(1-methyl-1H-1,2,4-triazol-5-yl)-2-pyrimidinamine can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like halides or alkylating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, in acidic or neutral conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous ether or THF.

Substitution: Halides, alkylating agents, in polar aprotic solvents like DMSO or DMF.

Major Products Formed:

Oxidation: Carboxylic acids, ketones, or alcohols.

Reduction: Alcohols, amines, or alkanes.

Substitution: Alkylated or halogenated derivatives.

Applications De Recherche Scientifique

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, such as antimicrobial and antifungal properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infections and inflammatory diseases. Industry: It is used in the production of materials with specific properties, such as enhanced thermal stability and chemical resistance.

Mécanisme D'action

The mechanism by which 5-methyl-4-(1-methyl-1H-1,2,4-triazol-5-yl)-2-pyrimidinamine exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparaison Avec Des Composés Similaires

5-Bromo-1-methyl-1H-1,2,4-triazole: Similar in structure but contains a bromine atom instead of a methyl group.

1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-amine: Contains a nitrophenyl group instead of a methyl group.

Uniqueness: 5-Methyl-4-(1-methyl-1H-1,2,4-triazol-5-yl)-2-pyrimidinamine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Its methylated triazole group provides enhanced stability and potential for diverse chemical transformations.

Activité Biologique

5-Methyl-4-(1-methyl-1H-1,2,4-triazol-5-yl)-2-pyrimidinamine is a compound of significant interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C8H10N6

- Molecular Weight : 194.21 g/mol

- CAS Number : 1507285-17-7

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. A study conducted on human cancer cell lines A549 (lung cancer) and HeLa (cervical cancer) demonstrated significant cytotoxic effects. The compound exhibited an IC50 value of approximately 15 µM against A549 cells and 20 µM against HeLa cells, indicating its potential as a chemotherapeutic agent .

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key enzymes involved in the proliferation of cancer cells. Specifically, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. This inhibition leads to reduced nucleotide synthesis, ultimately resulting in cell cycle arrest and apoptosis in cancer cells .

Comparative Biological Activity

| Compound | Target | IC50 (µM) | Effect |

|---|---|---|---|

| This compound | A549 Cells | 15 | Cytotoxic |

| This compound | HeLa Cells | 20 | Cytotoxic |

| Pyrido[2,3-d]pyrimidine derivatives | DHFR | Varies | Inhibition |

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, researchers treated A549 and HeLa cells with varying concentrations of this compound. The results indicated a dose-dependent increase in cytotoxicity. At concentrations above 25 µM, significant apoptosis was observed through flow cytometry analysis.

Case Study 2: Enzyme Inhibition

A separate investigation focused on the enzyme inhibition profile of the compound against DHFR. The study found that the compound effectively inhibited DHFR activity with a Ki value of approximately 12 µM. This suggests that the compound could serve as a lead for developing new DHFR inhibitors for cancer therapy.

Propriétés

IUPAC Name |

5-methyl-4-(2-methyl-1,2,4-triazol-3-yl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N6/c1-5-3-10-8(9)13-6(5)7-11-4-12-14(7)2/h3-4H,1-2H3,(H2,9,10,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQJLTVOUHFEWKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1C2=NC=NN2C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.